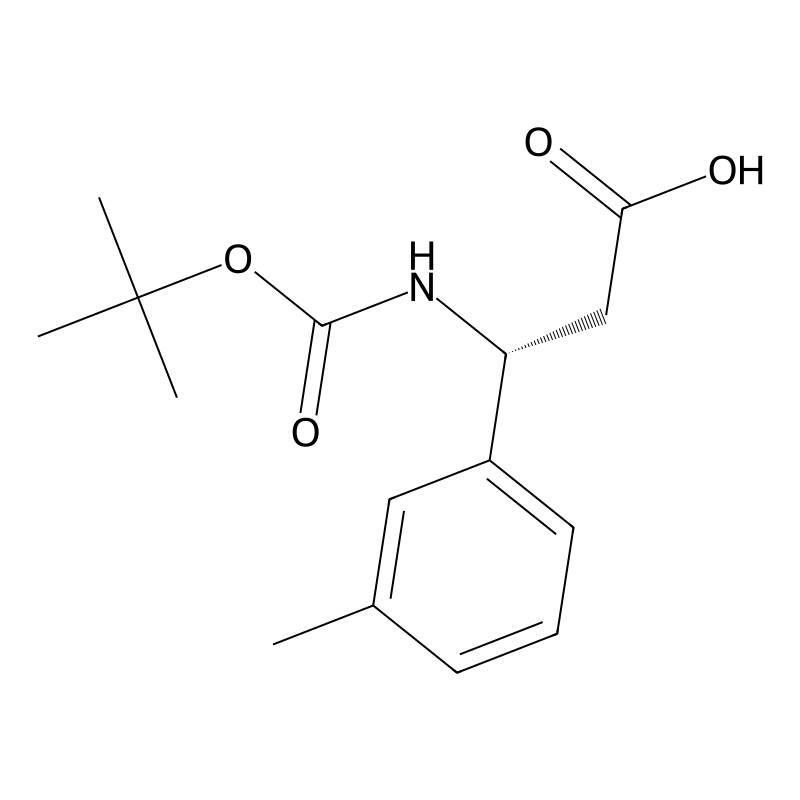

(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Peptides and Proteins:

This compound serves as a valuable building block in the synthesis of peptides and proteins due to the presence of a protected amine group ("Boc") and a chiral center. The "Boc" group can be selectively removed under specific conditions, allowing for the formation of peptide bonds with other amino acids. This approach is crucial in the development of novel therapeutic peptides and the study of protein structure and function [, ].

Chiral Asymmetry Studies:

Due to its well-defined stereochemistry (R configuration), (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid can be employed in studies investigating chiral asymmetry. This property allows researchers to differentiate between enantiomers (mirror image molecules) and understand their interactions with other chiral molecules in various systems [, ].

Development of Asymmetric Catalysts:

The chiral backbone of this molecule holds potential for the design and development of asymmetric catalysts. These catalysts are crucial in promoting stereoselective reactions, favoring the formation of one enantiomer over the other. This has significant implications in the synthesis of pharmaceuticals and other chiral compounds with desired biological activity [, ].

(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is an amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a m-tolyl group on the propanoic acid backbone. Its molecular formula is C15H21NO4, and it has a molecular weight of approximately 277.34 g/mol . This compound is notable for its potential applications in pharmaceutical chemistry, particularly in the synthesis of peptide-based drugs.

- Nucleophilic Substitution: The nitrogen atom in the Boc group can act as a nucleophile, allowing for substitution reactions with electrophiles .

- Deprotection Reactions: The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions, such as peptide bond formation.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.

While specific biological activity data for (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is limited, compounds with similar structures often exhibit significant biological properties. Amino acid derivatives are commonly investigated for their roles in drug development, particularly as building blocks for peptide synthesis. The m-tolyl moiety may influence the compound's interaction with biological targets, potentially enhancing its pharmacological profile.

The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid typically involves several steps:

- Formation of the Boc-protected amine: Starting from m-tolylpropanoic acid, an amine can be protected using tert-butoxycarbonyl chloride under basic conditions.

- Coupling Reaction: The Boc-protected amine can be coupled with other amino acids or amines to form dipeptides or longer chains.

- Purification: The final product is purified using techniques such as column chromatography to isolate the desired compound from by-products.

(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid finds applications primarily in:

- Pharmaceutical Industry: As a building block for synthesizing peptides and peptidomimetics that may have therapeutic effects.

- Research: In studies focused on amino acid derivatives and their interactions with biological systems.

Studies involving (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid may focus on its interactions with enzymes or receptors relevant to drug design. The presence of the m-tolyl group could enhance binding affinity or specificity towards certain biological targets, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. These include:

These comparisons highlight the uniqueness of (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid within a broader class of amino acid derivatives, emphasizing its potential utility in medicinal chemistry.